molecular formula C19H23N3O5 B2379210 methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate CAS No. 896384-81-9

methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate

Cat. No. B2379210
CAS RN: 896384-81-9
M. Wt: 373.409
InChI Key: QWYAUWJHHIIFBU-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : Studies have focused on synthesizing and characterizing quinazoline derivatives, which include compounds structurally related to methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate. These efforts aim to develop novel compounds with potential applications in various fields, such as medicinal chemistry and materials science (Yan, Huang, & Zhang, 2013).

  • Antimicrobial and Antitumor Properties : Some studies have investigated the antimicrobial and antitumor properties of quinazoline derivatives. These compounds have shown potential as antimicrobial agents against various microorganisms and have exhibited promising antitumor activities in preclinical models (Agui et al., 1977).

  • Pharmacological Applications : Research has also explored the pharmacological potential of quinazoline derivatives, including their role as receptor antagonists and inhibitors of specific enzymes. These compounds have been evaluated for their affinity and activity in various pharmacological assays, demonstrating potential applications in drug discovery and development (Catarzi et al., 2010).

  • Material Science Applications : Quinazoline derivatives have been studied for their potential use in material science, particularly in corrosion inhibition. Certain derivatives have shown excellent corrosion inhibition properties, indicating their usefulness in protecting metals against corrosion (Kumar et al., 2020).

properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-3-10-20-16(23)7-5-4-6-11-22-17(24)14-9-8-13(18(25)27-2)12-15(14)21-19(22)26/h3,8-9,12H,1,4-7,10-11H2,2H3,(H,20,23)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYAUWJHHIIFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate

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